Methyl 4-methoxy-2-(trifluoromethyl)benzoate is an organic compound classified as an ester. It has the molecular formula and is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzoate structure. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and potential applications.
Methyl 4-methoxy-2-(trifluoromethyl)benzoate can be sourced from various chemical suppliers, such as BenchChem and AChemBlock, which provide detailed specifications including purity levels (typically around 97%) and structural information.
This compound falls under the category of benzoate esters, which are derivatives of benzoic acid. The presence of trifluoromethyl and methoxy groups enhances its reactivity and lipophilicity, making it valuable in various chemical applications.
The synthesis of methyl 4-methoxy-2-(trifluoromethyl)benzoate can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize by-products. The use of solvents such as dichloromethane or acetonitrile is common in these reactions to facilitate the solubility of reactants.
The molecular structure of methyl 4-methoxy-2-(trifluoromethyl)benzoate can be represented as follows:
COC(=O)C1=CC=C(OC)C=C1C(F)(F)F
This structure features a benzene ring substituted with a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and an ester functional group (-COOCH₃).
The molecular weight is approximately 234.17 g/mol, with specific NMR and GC-MS data confirming its identity through characteristic peaks corresponding to its functional groups.
Methyl 4-methoxy-2-(trifluoromethyl)benzoate participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at adjacent sites on the aromatic ring.
Methyl 4-methoxy-2-(trifluoromethyl)benzoate acts primarily as a reagent in organic synthesis. Its ester functionality allows it to participate in various transformations, including:
The effectiveness of this compound in these reactions is influenced by environmental factors such as temperature, pH, and solvent choice, which can alter its reactivity profile.
Methyl 4-methoxy-2-(trifluoromethyl)benzoate has several scientific uses:
This compound's unique structure and properties make it a versatile building block in various chemical research fields, highlighting its importance in modern synthetic chemistry.
Esterification represents the critical final step in synthesizing methyl 4-methoxy-2-(trifluoromethyl)benzoate (CAS 773875-67-5), where carboxylic acid precursors are transformed into the target methyl ester. The two predominant methodologies employed are Fischer esterification and Schotten-Baumann acylation, each offering distinct advantages in yield, purity, and operational complexity. Fischer esterification utilizes methanol under acidic catalysis (commonly concentrated sulfuric acid or p-toluenesulfonic acid) with the carboxylic acid precursor. This method typically requires elevated temperatures (60-80°C) and extended reaction times (8-24 hours) but benefits from readily available reagents and straightforward purification. Industrial-scale production often favors this route due to cost-effectiveness, achieving yields consistently above 85% with high purity (>97%) as reported by suppliers [2] [6].
Alternatively, the Schotten-Baumann reaction employs methyl chloride or dimethyl sulfate with the carboxylic acid substrate in a biphasic system (water-organic solvent) under basic conditions. This approach proceeds under milder temperatures (0-25°C) and significantly shorter reaction times (1-4 hours), minimizing thermal degradation risks for sensitive intermediates. However, it necessitates rigorous moisture control and generates stoichiometric amounts of salt byproducts, increasing purification complexity. For acid-sensitive substrates bearing the trifluoromethyl group, this method demonstrates superior selectivity with yields approaching 90% [2].
Table 1: Comparative Analysis of Esterification Methods for Methyl 4-methoxy-2-(trifluoromethyl)benzoate Synthesis
Method | Catalyst/Conditions | Temperature | Time (h) | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|---|---|
Fischer Esterification | H₂SO₄, MeOH reflux | 65-80°C | 8-24 | 85-92 | >97 | Low reagent cost; simple workup |
Schotten-Baumann | CH₃Cl, NaOH(aq)/CH₂Cl₂ | 0-25°C | 1-4 | 87-90 | >95 | Mild conditions; fast reaction |
Recent optimization efforts focus on catalytic esterification using solid acid catalysts (e.g., sulfated zirconia, acidic resins) to improve atom economy and reduce waste generation. These heterogeneous systems facilitate catalyst recovery and reuse across multiple batches, significantly reducing production costs for commercial quantities. Industrial suppliers offer the compound at varying price points reflecting these synthetic choices, with bulk pricing (5g) reaching $424-$468 [2].
The strategic incorporation of the trifluoromethyl group at the ortho-position relative to the ester functionality presents significant synthetic challenges addressed through specialized catalytic methodologies. Two principal strategies dominate industrial and laboratory synthesis: nucleophilic trifluoromethylation using copper-mediated reactions and electrophilic trifluoromethylation employing Umemoto or Togni-type reagents.
Copper-mediated approaches typically involve aryl halide precursors (iodide or bromide at the 2-position) reacting with trifluoromethyl sources like CF₃SiMe₃ (Ruppert-Prakash reagent) or sodium trifluoroacetate under catalytic CuI (10-15 mol%) in polar aprotic solvents (DMF, NMP). This method operates at elevated temperatures (110-130°C) for 12-24 hours, achieving moderate to high yields (70-85%). The reaction proceeds via in situ generation of [Cu-CF₃] complexes that undergo oxidative addition with the aryl halide. Key limitations include sensitivity to oxygen and moisture, necessitating inert atmosphere conditions [1] [5].
Electrophilic trifluoromethylation employs hypervalent iodine reagents (e.g., Togni II) under milder copper or palladium catalysis (5-10 mol%). This approach demonstrates exceptional functional group tolerance towards both the ester and methoxy groups present in the molecule. Operating at 25-60°C in dichloroethane or acetonitrile, these reactions typically conclude within 2-6 hours with yields exceeding 80%. The mechanism involves single-electron transfer (SET) from the catalyst to the electrophilic trifluoromethylating agent, generating CF₃• radicals that attack the electron-rich aromatic system. While reagent costs are higher compared to nucleophilic methods, reduced catalyst loading and shorter reaction times partially offset economic disadvantages [5].
Table 2: Catalytic Systems for Trifluoromethyl Group Introduction
Strategy | Catalyst System | CF₃ Source | Temperature | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|---|
Nucleophilic (Cu-mediated) | CuI (15 mol%), phenanthroline | CF₃SiMe₃ | 110-130°C | 12-24 | 70-85 | Lower reagent cost |
Electrophilic | CuI (5 mol%), DCE | Togni II reagent | 25-60°C | 2-6 | 80-88 | Mild conditions; high functional tolerance |
Industrial scale synthesis increasingly utilizes continuous catalytic hydrogenation for precursor reduction and heterogeneous copper catalysts (Cu-doped zeolites, MOFs) for trifluoromethylation, enabling efficient catalyst recovery and regeneration. These systems demonstrate robust performance over 10-15 reaction cycles with minimal yield degradation [2] [5].
The adoption of continuous flow technology represents a paradigm shift in industrial manufacturing of methyl 4-methoxy-2-(trifluoromethyl)benzoate, addressing limitations inherent to batch processes—particularly in reactions involving hazardous intermediates and precise temperature control. Two critical stages benefit substantially from flow chemistry: the esterification step and the catalytic trifluoromethylation.
In esterification, flow reactors enable near-quantitative conversion through precise residence time control (typically 30-90 minutes) at elevated temperatures (120-150°C) and pressures (10-20 bar). Supercritical methanol as solvent enhances reaction rates and simplifies downstream separation. Multistep continuous systems integrate acid chloride formation (using SOCl₂ or oxalyl chloride) with immediate methanol quench in a segmented flow system, minimizing degradation of sensitive intermediates. Industrial implementations report productivity increases of 300-400% compared to batch reactors, with impurity profiles reduced by 50% due to elimination of hot spots and improved mass transfer [1].
For trifluoromethylation, continuous flow facilitates safer handling of gaseous fluoroagents (e.g., CHF₃) and improves selectivity in copper-catalyzed reactions. Microreactors with immobilized copper catalysts achieve exceptional heat dissipation during the exothermic CF₃ incorporation, enabling operation at higher temperatures (150-180°C) without decomposition. Residence times under these conditions plummet to 5-15 minutes compared to hours in batch, with yields consistently above 90%. Additionally, continuous electrochemical trifluoromethylation using inexpensive CF₃SO₂NH₂ as trifluoromethyl source demonstrates emerging potential, achieving Faradaic efficiencies exceeding 75% in flow cells with carbon electrodes [1] [2].
Process intensification extends to integrated purification through in-line liquid-liquid extraction and continuous crystallization. These systems produce crystals with controlled particle size distribution directly from the reaction stream, meeting specifications for pharmaceutical intermediates (purity >99.5%). Commercial-scale flow synthesis has reduced production costs by 30-40% for major suppliers, reflected in competitive market pricing at $32-132 per 1-5g scale [6].
Synthetic routes to methyl 4-methoxy-2-(trifluoromethyl)benzoate diverge fundamentally in their approach to installing the trifluoromethyl group: direct fluorination of trichloromethyl precursors versus building-block assembly using pre-fluorinated components.
Direct fluorination follows the classical chlorine-fluorine exchange (Swarts reaction), where aryl trichloromethyl ether precursors undergo halogen replacement using SbF₃, HF, or combinations thereof. This method requires harsh conditions (150-200°C) in specialized corrosion-resistant reactors. While cost-effective for large-scale production due to inexpensive fluorinating agents, it suffers from significant limitations:
In contrast, the building-block approach employs commercially available fluorinated synthons like sodium 4-(trifluoromethyl)benzoate (CAS 25832-58-0) or methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0) as starting materials. Subsequent regioselective electrophilic methoxylation at the ortho position proceeds via directed ortho-metalation (DoM) or palladium-catalyzed C-H activation. The DoM strategy employs strong bases (n-BuLi, LDA) at -78°C to generate the aryllithium intermediate, followed by quenching with methoxy sources (e.g., (CH₃O)₂SO₂). This sequence achieves yields of 75-85% with excellent regiocontrol. Palladium-catalyzed C-H methoxylation using PhI(OAc)₂ as oxidant and methanol as nucleophile operates under milder conditions (80-100°C), offering better functional group compatibility with yields around 70-80% [4].
Table 3: Strategic Comparison: Direct Fluorination vs. Building-Block Assembly
Parameter | Direct Fluorination (Swarts) | Building-Block Assembly |
---|---|---|
Starting Material | Aryl-O-CCl₃ derivatives | Methyl 4-(trifluoromethyl)benzoate |
CF₃ Introduction | Early-stage (core modification) | Late-stage (pre-fluorinated building block) |
Key Reagents | SbF₃/HF, high temperature | n-BuLi/(CH₃O)₂SO₂ or Pd(OAc)₂/PhI(OAc)₂/MeOH |
Temperature Range | 150-200°C | -78°C (DoM) or 80-100°C (Pd-catalysis) |
Yield Range | 40-75% (lower for ortho-substituted) | 70-85% (DoM); 70-80% (Pd-catalysis) |
Functional Tolerance | Low (acid/base-sensitive groups compromised) | High (compatible with esters) |
Scale Advantage | Cost-effective at multi-kilogram scale | Superior for small-scale, complex derivatives |
The building-block strategy demonstrates particular advantage for synthesizing analogues and derivatives requiring modification of the methoxy or ester groups. By contrast, direct fluorination remains economically preferred for bulk production when precursor synthesis is straightforward. Industrial suppliers employ both routes, with prices reflecting synthetic complexity: $93-$103 per gram for small quantities synthesized via building-block approaches versus potential 30-40% cost reduction for directly fluorinated batches [2] [4].
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